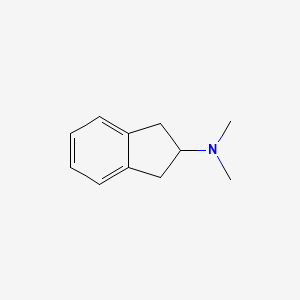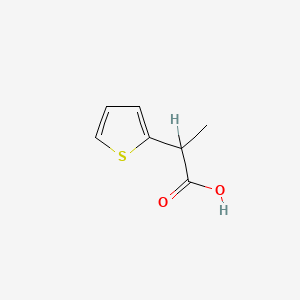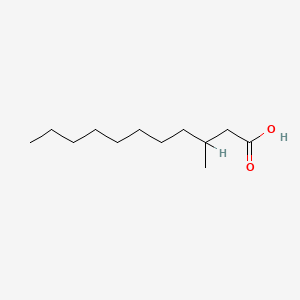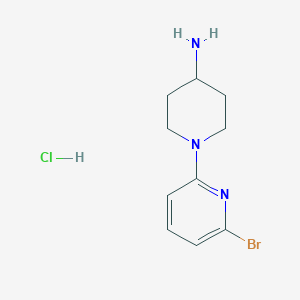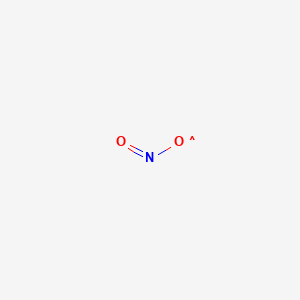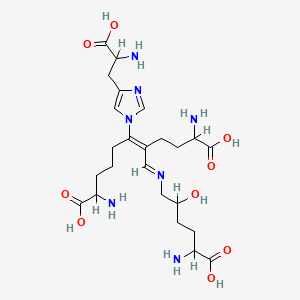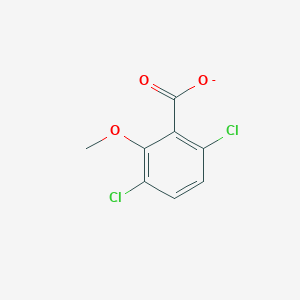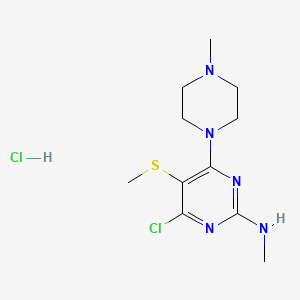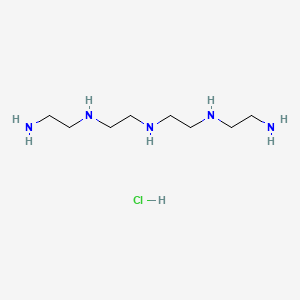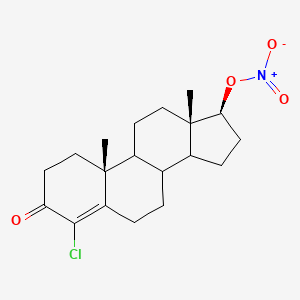![molecular formula C24H27N7O2 B1229660 [4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)
[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[5-tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.
Scientific Research Applications
PET Tracer for Imaging Cerebral Adenosine A2A Receptors
(Zhou et al., 2014) developed a tracer, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, for mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging. This tracer showed high specific activity and purity and displayed a regional brain uptake consistent with the known A2ARs distribution, particularly in the striatum.
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines
(Abdelhamid et al., 2012) synthesized various compounds including naphtho[2,1-b]furan-2-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone. These compounds were characterized using elemental analysis, spectral data, chemical transformation, and alternative synthetic routes when possible.
Adenosine A2a Receptor Antagonists
(Vu et al., 2004) described the development of piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A(2a) receptor antagonists. These compounds were shown to be orally active in rodent models of Parkinson's disease.
P2X7 Antagonist Clinical Candidate
(Chrovian et al., 2018) developed a series of P2X7 antagonists using a dipolar cycloaddition reaction. Compound 35 was identified as a clinical candidate for advancement into phase I clinical trials to assess safety and tolerability for the treatment of mood disorders.
Tautomerism of Dihydroazolopyrimidines
(Desenko et al., 1993) studied the reaction of 3-amino-1,2,4-triazole with β-dimethylaminopropiophenones, leading to the formation of 5,7-disubstituted 4,7(6,7)-dihydro-1,2,4-triazolo[1,5-a]pyrimidines. They found that increasing the bulk of the substituent at C(7) leads to relative stabilization of the enamine tautomer of these compounds.
5-HT2 Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-one and 1,3,5-Triazine-2,4(3H)-dione Derivatives
(Watanabe et al., 1992) synthesized a series of compounds that were tested for their antagonist activity against 5-HT2 and alpha 1 receptors. Compound 7b displayed potent 5-HT2 antagonist activity, greater than ritanserin, while not showing alpha 1 antagonist activity in vivo.
Reactivity of 2-t-Butyl-4,5-didehydropyrimidine
(Tielemans et al., 1992) researched the reactivity of 2-t-butyl-4,5-didehydropyrimidine with various reagents, yielding different adducts and proposing mechanisms for these reactions.
properties
Molecular Formula |
C24H27N7O2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-(3-benzyl-5-tert-butyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H27N7O2/c1-24(2,3)23-25-20(29-11-13-30(14-12-29)22(32)18-10-7-15-33-18)19-21(26-23)31(28-27-19)16-17-8-5-4-6-9-17/h4-10,15H,11-14,16H2,1-3H3 |
InChI Key |
PITQDHHHZHJSFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



